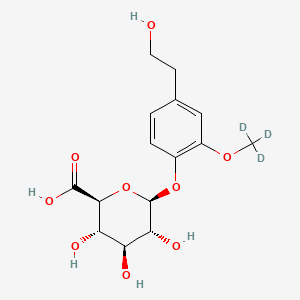

Vanillylmethanol 4-Glucuronide-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vanillylmethanol 4-Glucuronide-d3 is an isotope-labeled analog of Vanillylmethanol 4-Glucuronide. Vanillylmethanol 4-Glucuronide is a derivative of Vanillylmethanol, which is an odorant found in strawberries, grapes, and olive oil. Vanillylmethanol has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillylmethanol 4-Glucuronide-d3 involves the glucuronidation of Vanillylmethanol. The reaction typically requires the use of glucuronic acid derivatives under specific conditions to achieve the desired product. The isotope labeling with deuterium (d3) is achieved by using deuterated reagents during the synthesis.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-pressure liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Vanillylmethanol 4-Glucuronide-d3 undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or acids.

Reduction: Conversion to alcohols or other reduced forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can yield alcohols.

Scientific Research Applications

Vanillylmethanol 4-Glucuronide-d3 has various scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronidated compounds.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

Industry: Used in the development of new pharmaceuticals and as a quality control standard in the production of glucuronidated compounds.

Mechanism of Action

Vanillylmethanol 4-Glucuronide-d3 exerts its effects through its interaction with specific molecular targets and pathways. It has high scavenging activities and inhibits homocysteine-induced endothelial cell adhesion. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Vanillylmethanol 4-Glucuronide: The non-deuterated analog of Vanillylmethanol 4-Glucuronide-d3.

Vanillylmethanol: The parent compound, an odorant found in strawberries, grapes, and olive oil.

Other Glucuronidated Compounds: Various other glucuronidated derivatives of phenolic compounds.

Uniqueness

This compound is unique due to its isotope labeling with deuterium, which makes it particularly useful in analytical chemistry for tracing and quantification purposes. The deuterium labeling provides a distinct mass difference, allowing for precise detection and analysis.

Biological Activity

Vanillylmethanol 4-Glucuronide-d3 is a deuterated derivative of vanillylmethanol, a compound known for its presence in various natural sources such as strawberries, grapes, and olive oil. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C15D3H17O9

- Molecular Weight : 347.332 g/mol

- SMILES Notation : [2H]C([2H])([2H])Oc1cc(CCO)ccc1O[C@@H]2OC@@HC(=O)O

- InChI : InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3

Antioxidant Properties

Vanillylmethanol and its derivatives exhibit significant antioxidant activity. Research indicates that these compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative stress. The antioxidant mechanism is primarily attributed to the phenolic structure of vanillylmethanol, which allows for the donation of hydrogen atoms to free radicals .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the adhesion of endothelial cells induced by homocysteine, suggesting a protective role against vascular inflammation. This action could be beneficial in preventing cardiovascular diseases linked to chronic inflammation .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of Vanillylmethanol derivatives. They are believed to modulate neuroinflammatory pathways and may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its efficacy in targeting central nervous system disorders .

Metabolism and Pharmacokinetics

The metabolism of this compound involves glucuronidation, a common phase II metabolic pathway that increases water solubility and facilitates excretion. The presence of deuterium in this compound aids in tracing metabolic pathways using mass spectrometry techniques. Understanding these pathways is crucial for evaluating the compound's bioavailability and therapeutic index .

Case Study 1: Vascular Health

A study examined the effects of Vanillylmethanol on endothelial function in patients with elevated homocysteine levels. Participants receiving vanillylmethanol showed a marked reduction in endothelial cell adhesion markers compared to the placebo group. This suggests that vanillylmethanol may improve vascular health by mitigating inflammatory responses .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function. These findings indicate that this compound may have a role in slowing the progression of neurodegenerative conditions through its anti-inflammatory and antioxidant mechanisms .

Summary Table of Biological Activities

Properties

Molecular Formula |

C15H20O9 |

|---|---|

Molecular Weight |

347.33 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-(trideuteriomethoxy)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1/i1D3 |

InChI Key |

FPHRLHBSOJUFOE-ASEKTBJKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.